1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound. It features a unique combination of oxadiazole, thienopyran, and triazole moieties, making it an interesting subject for research in various scientific fields.
Scientific Research Applications
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, given the wide range of biological activities associated with triazoles and oxadiazoles, there is significant potential for the development of new therapeutic agents within these classes of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the oxadiazole and thienopyran intermediates, followed by their coupling with a triazole derivative under specific reaction conditions. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c1-7-15-13(23-18-7)11-8-3-4-22-6-10(8)24-14(11)16-12(21)9-5-20(2)19-17-9/h5H,3-4,6H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUZYNIEKOJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CN(N=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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